4-Amino-3-phenylbutyric acid hydrochloride 4-Amino-3-phenylbutyric acid hydrochloride Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and a nootropic. Phenibut also has sedative properties. This product is intended for research and forensic applications.
Phenibut (hydrochloride) is an analytical reference standard that is classified as a gabapentinoid. It is a GABA mimetic that acts as an agonist at GABAB receptors, blocks α2δ subunit-containing voltage-gated calcium channels, stimulates dopamine receptors, and inhibits the actions of β-phenethylamine. Phenibut has been reported to be recreationally abused. This product is intended for forensic and research purposes only.
Brand Name: Vulcanchem
CAS No.: 3060-41-1
VCID: VC21247727
InChI: InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
SMILES: C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

4-Amino-3-phenylbutyric acid hydrochloride

CAS No.: 3060-41-1

Cat. No.: VC21247727

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-phenylbutyric acid hydrochloride - 3060-41-1

Specification

CAS No. 3060-41-1
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 4-amino-3-phenylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Standard InChI Key XSYRYMGYPBGOPS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)O)C[NH3+].[Cl-]

Introduction

Chemical Identity and Structure

4-Amino-3-phenylbutyric acid hydrochloride is an organic compound characterized by the presence of both a carboxylic acid and an amine group . Its systematic IUPAC name is 4-amino-3-phenylbutanoic acid hydrochloride. The compound possesses a chiral center, making it a chiral molecule with potential stereoisomers.

Basic Properties

The compound has the following key chemical properties:

ParameterValue
CAS Number3060-41-1
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.67 g/mol
Chemical StructureContains phenyl ring, carboxylic acid, and amine group
Purity (Commercial)≥98%

The molecular structure features a phenyl ring attached to a carbon chain containing both an amine group and a carboxylic acid group . This structural arrangement is crucial for its biological activity, particularly its ability to interact with GABA receptors in the central nervous system .

Chemical Identifiers

For precise identification in chemical databases and literature, 4-Amino-3-phenylbutyric acid hydrochloride is associated with several chemical identifiers:

Identifier TypeValue
IUPAC Name4-amino-3-phenylbutanoic acid hydrochloride
InChIInChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
InChI KeyXSYRYMGYPBGOPS-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C(CC(=O)O)CN.Cl

Synthesis Methods

The synthesis of 4-Amino-3-phenylbutyric acid hydrochloride can be achieved through several methods, with patents and research literature describing various approaches.

Patented Synthesis Method

A notable method for preparing 4-Amino-3-phenylbutyric acid is described in a Chinese patent (CN102115450A), which outlines a multi-step synthesis process :

  • Benzaldehyde reacts with ethyl acetoacetate in a protonic solvent under the action of a condensation catalyst to generate 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester

  • A strongly alkaline solution is added to obtain 3-phenylglutaric acid after heating and decarbonylation

  • The 3-phenylglutaric acid undergoes ring-closing dehydration in a non-protonic solvent to obtain 3-phenylglutaric anhydride

  • The anhydride is hydrolyzed with strong aqua ammonia to obtain 5-amino-5-oxo-3-phenyl-pentanoic acid

  • Finally, an oxidation reaction under alkaline conditions produces 4-amino-3-phenylbutyric acid

This method is advantageous due to its use of readily available and inexpensive raw materials, moderate reaction conditions, and relatively simple operational procedures .

Alternative Synthesis Approaches

Other synthetic routes have been explored for producing 4-Amino-3-phenylbutyric acid hydrochloride, including:

  • Synthesis from phenyl aldehyde and methyl acetoacetate as precursors

  • Modification of existing gamma-aminobutyric acid derivatives

  • Chemical transformation of related phenyl-substituted amino acids

These alternative methods offer different advantages depending on scale requirements, available starting materials, and desired purity of the final product.

Pharmacological Activity

4-Amino-3-phenylbutyric acid hydrochloride exhibits significant pharmacological activity, primarily through its interaction with the central nervous system.

Mechanism of Action

The compound's primary mechanism of action involves:

  • GABA-mimetic effects: Acting as a GABA analog, the compound can bind to GABA receptors, particularly GABA-B receptors

  • Central nervous system depression: It functions as a central nervous system (CNS) depressant with anxiolytic effects

  • Gabapentinoid activity: The compound is classified as a gabapentinoid, sharing mechanisms with related compounds such as gabapentin

This multimodal action contributes to its diverse pharmacological effects, particularly its anxiolytic, sedative, and neuroprotective properties .

Pharmacokinetic Profile

Based on the available data, 4-Amino-3-phenylbutyric acid hydrochloride demonstrates the following pharmacokinetic characteristics:

ParameterValue
Bioavailability≥63% (at 250 mg dose)
MetabolismMinimal liver metabolism
MetabolitesInactive
Onset of ActionOral: 2-4 hours; Rectal: 20-30 minutes
Elimination Half-life5.3 hours (at 250 mg dose)
Duration of Action15-24 hours (at 1-3 g dose)
Excretion63% excreted unchanged in urine

These pharmacokinetic properties influence dosing strategies and clinical applications of the compound .

Therapeutic Applications

4-Amino-3-phenylbutyric acid hydrochloride has been utilized for various therapeutic purposes, primarily in specific regions where it is approved as a pharmaceutical.

Current Medical Uses

The compound is used in Russia, Ukraine, Belarus, and Latvia as a pharmaceutical drug for multiple indications:

  • Treatment of anxiety disorders

  • Improvement of sleep quality and treatment of insomnia

  • Management of asthenia and depression

  • Treatment of alcoholism and alcohol withdrawal syndrome

  • Management of post-traumatic stress disorder

  • Treatment of stuttering and tics

  • Management of vestibular disorders and Ménière's disease

  • Prevention of motion sickness

  • Reduction of anxiety before or after surgical procedures or painful diagnostic tests

The versatility of its applications stems from its GABA-mimetic properties and its ability to modulate various neurological pathways .

Available Pharmaceutical Forms

When used as a medication, 4-Amino-3-phenylbutyric acid hydrochloride is available in several formulations:

FormulationSpecification
Tablets250 mg or 500 mg for oral administration
Solution10 mg/mL concentration for infusion

These pharmaceutical preparations allow for flexible dosing and administration based on specific therapeutic needs .

Research Findings

Scientific research on 4-Amino-3-phenylbutyric acid hydrochloride has revealed several important findings regarding its properties and potential applications.

Neuroprotective Activity

Studies have demonstrated that 4-Amino-3-phenylbutyric acid hydrochloride possesses neuroprotective activity, which may be beneficial in conditions involving neuronal damage or degeneration . This property has prompted investigations into its potential use for neurodegenerative disorders and conditions involving excitotoxicity .

Enzyme Inhibition and Receptor Activation

Research has explored the compound's ability to:

  • Inhibit cyclooxygenase-2 (COX-2) and related enzymes

  • Activate G-protein coupled receptors (GPCRs)

  • Modulate neurotransmitter systems beyond GABAergic pathways

These molecular interactions contribute to the compound's diverse pharmacological effects and suggest potential for broader therapeutic applications.

Tetrazole Derivatives Research

SeveritySide Effects
Common/MildSedation, somnolence, nausea, irritability
ModerateAgitation, anxiety, dizziness, headache, allergic reactions (skin rash, itching)
Severe/High DoseMotor incoordination, loss of balance, hangover-like symptoms

Due to its CNS depressant effects, individuals taking this compound should avoid potentially dangerous activities such as operating heavy machinery .

Tolerance and Dependence

With prolonged use, particularly at high doses, tolerance to 4-Amino-3-phenylbutyric acid hydrochloride can develop, potentially leading to dependence . This risk necessitates careful monitoring of long-term use and appropriate tapering strategies when discontinuing the compound after extended administration periods.

Monitoring and Precautions

For safe use of 4-Amino-3-phenylbutyric acid hydrochloride, especially with prolonged administration, certain monitoring and precautionary measures are recommended.

Liver and Blood Monitoring

With prolonged use of 4-Amino-3-phenylbutyric acid hydrochloride, particularly at high doses, liver function and blood parameters should be regularly monitored due to potential risks of:

  • Fatty liver disease development

  • Eosinophilia (increased eosinophil count)

These monitoring protocols help ensure early detection of potential adverse effects and allow for timely intervention if necessary.

Discontinuation Considerations

When discontinuing 4-Amino-3-phenylbutyric acid hydrochloride after prolonged use, a gradual tapering schedule is recommended to minimize withdrawal symptoms . Abrupt cessation after extended use may lead to withdrawal manifestations that can be uncomfortable and potentially hazardous.

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